2-Methoxy-5-(2-morpholinothiazol-4-yl)aniline

Beschreibung

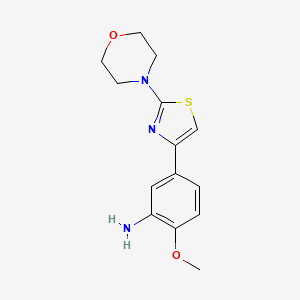

2-Methoxy-5-(2-morpholinothiazol-4-yl)aniline is a heterocyclic compound featuring a thiazole ring substituted with a morpholine group at position 2 and an aniline moiety bearing a methoxy group at position 2. This structure combines electron-donating (methoxy) and electron-withdrawing (morpholine-thiazole) groups, making it a versatile scaffold in medicinal chemistry. Its biological activity is attributed to interactions with enzymes or receptors, particularly in anti-inflammatory and anticancer pathways . The compound’s stability and synthetic accessibility further enhance its utility in drug discovery.

Eigenschaften

Molekularformel |

C14H17N3O2S |

|---|---|

Molekulargewicht |

291.37 g/mol |

IUPAC-Name |

2-methoxy-5-(2-morpholin-4-yl-1,3-thiazol-4-yl)aniline |

InChI |

InChI=1S/C14H17N3O2S/c1-18-13-3-2-10(8-11(13)15)12-9-20-14(16-12)17-4-6-19-7-5-17/h2-3,8-9H,4-7,15H2,1H3 |

InChI-Schlüssel |

FQTLLANXVUVGOJ-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=C(C=C1)C2=CSC(=N2)N3CCOCC3)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

One common synthetic route includes the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Analyse Chemischer Reaktionen

2-Methoxy-5-(2-Morpholinothiazol-4-yl)anilin kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit gängigen Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Elektrophile und nucleophile Substitutionsreaktionen können am Thiazolring, insbesondere an den C-2- und C-5-Positionen, auftreten.

Häufig verwendete Reagenzien und Bedingungen in diesen Reaktionen umfassen Palladiumkatalysatoren für Kupplungsreaktionen und saure oder basische Bedingungen für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 2-Methoxy-5-(2-Morpholinothiazol-4-yl)anilin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -wegen. Der Thiazolring kann mit Enzymen und Rezeptoren interagieren und deren Aktivität modulieren. Beispielsweise kann es die Aktivität bestimmter Enzyme hemmen, die am mikrobiellen Wachstum beteiligt sind, was zu seinen antimikrobiellen Wirkungen führt.

Wirkmechanismus

The mechanism of action of 2-Methoxy-5-(2-morpholinothiazol-4-yl)aniline involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects .

Vergleich Mit ähnlichen Verbindungen

Key Findings :

- The morpholine-thiazole combination in the target compound offers balanced electronic effects, enabling selective enzyme interactions. Piperidine analogs (e.g., ) exhibit stronger COX inhibition but lower solubility.

- Ethoxy and methyl substitutions (e.g., ) improve stability and target affinity, making such derivatives promising for anticancer applications.

Substituent Effects on the Aniline Moiety

Variations in the aniline group’s substituents alter reactivity and bioactivity:

Key Findings :

- Trifluoromethyl groups () increase electrophilicity but may reduce target specificity compared to the morpholine-thiazole system.

- Fluorine and pyrazole substitutions () enhance binding to hydrophobic enzyme pockets, a feature absent in the target compound.

Functional Group Modifications in Thiazole-Based Compounds

The thiazole ring’s functionalization dictates pharmacological profiles:

| Compound Name | Thiazole Modification | Activity Profile | Advantages/Disadvantages | Source |

|---|---|---|---|---|

| 3-(4-Mesityl-5-methylthiazol-2-yl)aniline | Mesityl group | Anticancer (IC₅₀ ~ 5 µM) | Bulky mesityl group improves membrane penetration but reduces solubility | |

| 5-(2-Fluoro-4-methylphenyl)-1,3,4-thiadiazol-2-amine | Thiadiazole ring | Antimicrobial | Sulfur in thiadiazole enhances oxidative stability |

Key Findings :

- The target compound’s morpholine-thiazole system avoids the solubility issues seen with mesityl groups () while maintaining moderate membrane permeability.

- Thiadiazole analogs () prioritize stability over enzyme inhibition potency.

Biologische Aktivität

2-Methoxy-5-(2-morpholinothiazol-4-yl)aniline is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's synthesis, biological activities, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C12H14N2O2S

- Molecular Weight : 250.32 g/mol

- IUPAC Name : 2-Methoxy-5-(4-morpholinothiazol-2-yl)aniline

This compound features a methoxy group and a morpholinothiazole moiety, which are significant for its biological activity.

Synthesis

The synthesis of this compound involves several steps typically including the formation of the thiazole ring followed by amination reactions. The detailed synthetic pathway often includes:

- Formation of thiazole derivatives.

- Introduction of the morpholine group.

- Final coupling with methoxy-substituted aniline.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. In vitro assays have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound was evaluated using the sulforhodamine B (SRB) assay, demonstrating IC50 values in the micromolar range, indicating potent activity against these cell lines .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.3 |

| HeLa | 12.7 |

The mechanism underlying its anticancer activity appears to involve apoptosis induction and cell cycle arrest. The compound has been shown to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors, leading to increased rates of programmed cell death in treated cancer cells .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound exhibits anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting potential therapeutic applications in inflammatory diseases .

Study on Anticancer Efficacy

A study conducted by researchers evaluated the efficacy of this compound in combination with existing chemotherapeutic agents. The combination therapy showed enhanced cytotoxicity compared to monotherapy, suggesting a synergistic effect that could improve treatment outcomes in cancer patients.

In Vivo Studies

In vivo studies using mouse models demonstrated that treatment with this compound significantly reduced tumor growth compared to control groups. Histological analyses revealed decreased proliferation markers and increased apoptosis in tumor tissues from treated mice .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.